molecular formula C8H13NO2 B13075069 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid

3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13075069
M. Wt: 155.19 g/mol
InChI Key: XYPJBRPICZDDNO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[310]hexane-6-carboxylicacid is a bicyclic compound characterized by a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the gram-scale cyclopropanation of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. Its aminomethyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-3-4-1-5-6(2-4)7(5)8(10)11/h4-7H,1-3,9H2,(H,10,11)

InChI Key

XYPJBRPICZDDNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2C(=O)O)CN

Origin of Product

United States

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